N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 4-position, a cyclohexanecarboxamide group, and a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3OS.ClH/c1-22(2)12-7-13-23(18(24)14-8-4-3-5-9-14)19-21-17-15(20)10-6-11-16(17)25-19;/h6,10-11,14H,3-5,7-9,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQPZWCAQAINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: Introduction of the chlorine atom at the 4-position of the benzo[d]thiazole ring.
Amidation: Coupling of the chlorobenzo[d]thiazole derivative with cyclohexanecarboxylic acid to form the amide bond.
Introduction of the dimethylamino propyl group: This step involves the reaction of the amide with 3-(dimethylamino)propylamine.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the benzo[d]thiazole ring or the amide bond.
Substitution: The chlorine atom on the benzo[d]thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Features
The compound shares structural motifs with several synthesized derivatives documented in the evidence. Key comparisons include:
*Calculated based on molecular formula.
Functional Group Influence on Activity
- Benzothiazole vs.
- Dimethylaminopropyl Chain: This substituent, present in both the target compound and SzR-105, improves water solubility and may facilitate membrane penetration, a critical factor in bioavailability .
- Chlorine Substitution: The 4-Cl group on benzothiazole could enhance metabolic stability compared to non-halogenated analogs, as seen in hydroxamic acid derivatives with chlorine-substituted phenyl groups () .
Pharmacological and Physicochemical Properties
- Solubility and Stability: The hydrochloride salt form likely offers superior aqueous solubility compared to neutral analogs like the cyclopentane/cyclohexane carboxamide derivatives in –4, which lack ionizable groups .
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C16H22ClN3OS
- Molecular Weight : 335.88 g/mol
- CAS Number : 1204297-79-9
- IUPAC Name : this compound
Research indicates that the compound exhibits several biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was attributed to the activation of apoptotic pathways.
Case Study 2: Neuroprotection
In a model of neurodegeneration using SH-SY5Y neuronal cells, the compound exhibited protective effects against oxidative stress-induced cell death. This suggests potential applications in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions in organic solvents like dioxane or dichloromethane. Key steps include:
- Amide bond formation : Reacting chloroacetyl chloride with aminothiazole derivatives in the presence of triethylamine to neutralize HCl byproducts .
- Purification : Filtration followed by recrystallization from ethanol-DMF mixtures to isolate the solid product .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .
- Optimization : Adjust solvent ratios (e.g., ethanol:DMF for recrystallization) and reaction temperatures (e.g., 20–25°C for controlled exothermic reactions) .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular conformation and hydrogen-bonding networks (e.g., single-crystal studies with R factor < 0.05) .
- Chromatography : HPLC with C18 columns (e.g., 5 µm particle size, acetonitrile/water mobile phase) to assess purity (>95%) .
- Spectroscopy : NMR (1H/13C) and FTIR to verify functional groups (e.g., benzothiazole C-Cl stretch at ~750 cm⁻¹) .
Q. Which in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Anticancer activity : MTT assays using cancer cell lines (e.g., IC₅₀ determination against HeLa or MCF-7 cells) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 µM for lead optimization) .
Q. How should purification be managed during synthesis?
- Methodological Answer :
- Filtration : Use Büchner funnels with cellulose filters to isolate precipitates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol-DMF) for high recovery (>70%) .
- Column chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate) for challenging separations .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS. Poor solubility (<10 µg/mL) may require formulation with cyclodextrins or liposomes .
- Metabolite identification : Use liver microsomes and UPLC-QTOF-MS to detect oxidative metabolites that reduce activity .
- Toxicity profiling : Conduct Ames tests and in vivo LD₅₀ studies to rule off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) analysis?
- Methodological Answer :
- Substituent modification : Replace the dimethylaminopropyl group with morpholine or piperazine derivatives to study steric/electronic effects .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR (∆G < -8 kcal/mol) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-Cl on benzothiazole enhances potency by 2-fold) .
Q. How to address conflicting data from biological assays?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control for pH/temperature variations .
- Target specificity : Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .
- Data triangulation : Combine enzyme inhibition (IC₅₀), cellular activity (IC₅₀), and PK data to prioritize leads .
Q. What computational approaches aid in target identification?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- Phylogenetic analysis : Compare target conservation across species to predict cross-reactivity .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
